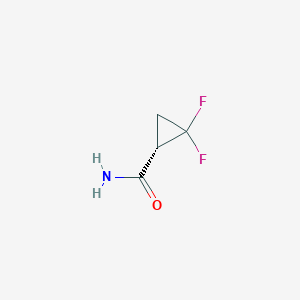![molecular formula C9H7ClN4 B8242120 12-chloro-3-methyl-3,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaene](/img/structure/B8242120.png)
12-chloro-3-methyl-3,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-5-methyl-5,8-dihydropyrrolo[2’,3’:4,5]pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is of significant interest due to its potential biological activities, including anticancer and antibacterial properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives, including 4-Chloro-5-methyl-5,8-dihydropyrrolo[2’,3’:4,5]pyrrolo[2,3-d]pyrimidine, can be achieved through various methods. One common approach involves the use of Cu-catalyzed reactions, microwave-assisted reactions, pyrrole-based reactions, Fischer indole-type synthesis, and aldehyde-based reactions . For instance, CuCl and 6-methylpicolinic acid can be used as a catalytic system in the reaction of 5-bromopyrimidin-4-amines with alkynes to synthesize pyrrolo[2,3-d]pyrimidines .
Industrial Production Methods
Industrial production methods for this compound often involve the use of microwave techniques, which provide a robust and efficient approach for the preparation of pyrrolo[2,3-d]pyrimidine derivatives . These methods are advantageous due to their ability to produce high yields and purity of the desired compounds.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-5-methyl-5,8-dihydropyrrolo[2’,3’:4,5]pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Common reagents used in these reactions include CuCl, NaI, NaClO2, TEMPO, and SOCl2 . These reagents facilitate the formation of various derivatives of pyrrolo[2,3-d]pyrimidine.
Major Products Formed
The major products formed from these reactions include highly substituted pyrrolo[2,3-d]pyrimidines, which exhibit significant biological activities .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 4-Chloro-5-methyl-5,8-dihydropyrrolo[2’,3’:4,5]pyrrolo[2,3-d]pyrimidine involves its binding to specific molecular targets. For instance, it binds to the enzyme DNA gyrase, preventing it from breaking down bacterial DNA . This binding inhibits bacterial growth and exhibits antibacterial activity. Additionally, the compound has been shown to induce apoptosis in cancer cells by up-regulating pro-apoptotic genes and down-regulating anti-apoptotic genes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-Chloro-5-methyl-5,8-dihydropyrrolo[2’,3’:4,5]pyrrolo[2,3-d]pyrimidine include:
- 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine
- 4-Chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine
- 7-Bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine
Uniqueness
What sets 4-Chloro-5-methyl-5,8-dihydropyrrolo[2’,3’:4,5]pyrrolo[2,3-d]pyrimidine apart is its specific substitution pattern, which imparts unique biological activities. Its ability to bind to DNA gyrase and induce apoptosis in cancer cells makes it a valuable compound for further research and development .
Propriétés
IUPAC Name |
12-chloro-3-methyl-3,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN4/c1-14-3-2-5-7(14)6-8(10)11-4-12-9(6)13-5/h2-4H,1H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAQKDBNPLVLINF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C3=C(N2)N=CN=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl (1R,3s,5S)-3-cyano-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B8242054.png)
![Tert-butyl 3-(2-hydroxyethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B8242055.png)

![4-Chloro-5-fluoropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B8242081.png)







![5-bromo-2-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8242136.png)
![5-bromo-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8242139.png)
